4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is an organic compound with the molecular formula C14H17N3O2. This compound features a benzoic acid moiety linked to a pyrazole ring through an ethylamine bridge. It is a versatile small molecule scaffold used in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with Benzoic Acid: The alkylated pyrazole is coupled with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the ethylamine bridge.
4-(4-Pyrazolyl)benzoic acid: Another structural analog with slight variations in the pyrazole ring.
Uniqueness
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethylamine bridge enhances its versatility as a scaffold for further modifications and applications.
Biologische Aktivität
4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid (CAS No: 1006963-85-4) is an organic compound with the molecular formula C14H17N3O2. This compound features a benzoic acid moiety linked to a pyrazole ring through an ethylamine bridge, making it a versatile scaffold for various biological and medicinal applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications. The following table summarizes key properties:
Property | Details |
---|---|
Molecular Formula | C14H17N3O2 |
Molecular Weight | 259.30 g/mol |
CAS Number | 1006963-85-4 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the context of use .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including:
- Liver Cancer (HepG2) : Inhibition rates of up to 54.25% were observed .
- Cervical Cancer (HeLa) : Compounds exhibited moderate activity with growth inhibition percentages around 38.44% .
These findings suggest that the pyrazole moiety may play a critical role in enhancing anticancer activity.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated. The presence of the benzoic acid component is believed to contribute to this activity by modulating inflammatory mediators .
Case Studies and Research Findings
Several research studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Synthesis and Evaluation : A study synthesized various asymmetric compounds based on the pyrazole scaffold and evaluated their anticancer activities in vitro and in vivo, demonstrating promising results against multiple cancer types .
- Molecular Modeling Studies : Research involving molecular modeling has indicated that structural modifications can enhance the binding affinity of these compounds to target proteins, potentially leading to improved therapeutic efficacy .
- Toxicity Assessments : Toxicological evaluations revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-(1H-Pyrazol-4-yl)benzoic acid | Pyrazole ring without ethylamine | Known for antibacterial properties |
2-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | Similar structure with methyl substitution | Focused on carbonyl interactions |
Ethyl 5-amino-1-methyl-1H-pyrazole | Simple pyrazole derivative | Primarily studied for antimicrobial activity |
Eigenschaften
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-5-3-11(4-6-12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLMFALQPDNQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.